N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted at positions 1, 3, 5, and 4. The 3- and 5-positions are methylated, increasing lipophilicity, while the 4-position hosts a benzyl carboxamide group, contributing to aromatic interactions.
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzyl-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-12-16(17(21)18-10-14-6-4-3-5-7-14)13(2)20(19-12)15-8-9-24(22,23)11-15/h3-7,15H,8-11H2,1-2H3,(H,18,21) |
InChI Key |
USRCXLONNBWRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Incorporation of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of a suitable thiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophene structure, which is then coupled with the pyrazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions may target the carboxamide group or the pyrazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for further investigation in biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene moiety may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrazole ring and benzyl group contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1. Structural Comparison of Pyrazole Derivatives
*Calculated based on structural analysis.
Key Observations :
- Target Compound: The sulfone group (SO₂) enhances polarity compared to non-oxidized sulfur-containing analogs. The benzyl carboxamide may improve aromatic stacking interactions relative to chlorinated or bulkier substituents.
- Chlorobenzyl Analogue : The 2-chlorobenzyl group introduces electronegativity, which could enhance target binding but reduce solubility compared to the target’s non-halogenated benzyl group.
Comparative Analysis of Physicochemical Properties
Substituents critically influence physicochemical properties:
- Lipophilicity (LogP): The target compound’s sulfone group reduces logP compared to non-polar groups (e.g., thiophene in 4k). However, the 3,5-dimethyl and benzyl groups maintain moderate lipophilicity, balancing membrane permeability and solubility.
- Solubility : The sulfone moiety in the target compound likely improves aqueous solubility relative to halogenated analogs (e.g., ).
Biological Activity
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.4 g/mol
- CAS Number : 1374533-93-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- mTOR Pathway Modulation : Research indicates that compounds with similar structures exhibit significant antiproliferative activity by inhibiting the mTORC1 signaling pathway. This inhibition leads to reduced cell growth and proliferation in cancer cells, particularly in pancreatic cancer models (MIA PaCa-2 cells) .
- Autophagy Induction : The compound has been shown to increase autophagy levels while disrupting autophagic flux. This effect is characterized by the accumulation of LC3-II proteins, indicating interference with the mTORC1 reactivation process during starvation conditions .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of GIRK channels involved in G protein-coupled receptor (GPCR) signaling pathways, which are crucial for neuronal excitability and neurotransmitter release .
Anticancer Activity
A study highlighted the compound's submicromolar antiproliferative activity against various cancer cell lines. The mechanism involves:
- Inhibition of mTORC1 : Leading to decreased protein synthesis and cell cycle arrest.
- Induction of Autophagy : Enhancing cellular clearance mechanisms that can prevent tumor growth .
Neuroprotective Potential
The interaction with GIRK channels suggests that this compound may help in managing neurological disorders by stabilizing neuronal excitability and potentially reducing excitotoxicity associated with neurodegeneration .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1374533-93-3 |
| Antiproliferative Activity | Submicromolar |
| Mechanism | mTORC1 inhibition |
| Autophagy Modulation | Yes |
| Neuroprotective Effects | Potentially positive |
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into their pharmacological potential:
- Study on Antiproliferative Properties : A study focusing on N-benzyl derivatives found that two selected compounds demonstrated significant antiproliferative effects in MIA PaCa-2 cells, correlating with enhanced metabolic stability and autophagy modulation .
- Neuroprotective Studies : Research on similar compounds indicated neuroprotective effects through modulation of ion channels, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
